molecular formula C18H24ClNO3 B13739040 alpha-Cyclopropylmandelic acid (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester HCl CAS No. 101710-93-4

alpha-Cyclopropylmandelic acid (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester HCl

Cat. No.: B13739040
CAS No.: 101710-93-4
M. Wt: 337.8 g/mol
InChI Key: VNKAUVLRVFHBCJ-UHFFFAOYSA-N
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Description

Alpha-Cyclopropylmandelic acid (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester HCl is a synthetic organic compound featuring a cyclopropyl-substituted mandelic acid core esterified to a 1-methyl-1,2,3,6-tetrahydro-4-pyridylmethyl group. The tetrahydro-pyridyl moiety is structurally analogous to neuroactive compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), but the cyclopropylmandelic acid ester introduces distinct steric and electronic properties that may influence receptor binding, metabolic stability, and toxicity .

Properties

CAS No.

101710-93-4

Molecular Formula

C18H24ClNO3

Molecular Weight

337.8 g/mol

IUPAC Name

(1-methyl-1,2,3,6-tetrahydropyridin-1-ium-4-yl)methyl 2-cyclopropyl-2-hydroxy-2-phenylacetate;chloride

InChI

InChI=1S/C18H23NO3.ClH/c1-19-11-9-14(10-12-19)13-22-17(20)18(21,16-7-8-16)15-5-3-2-4-6-15;/h2-6,9,16,21H,7-8,10-13H2,1H3;1H

InChI Key

VNKAUVLRVFHBCJ-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCC(=CC1)COC(=O)C(C2CC2)(C3=CC=CC=C3)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Cyclopropylmandelic acid (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester HCl involves multiple steps, starting with the preparation of the cyclopropylmandelic acid. This can be achieved through the cyclopropanation of mandelic acid derivatives using reagents such as diazomethane or Simmons-Smith reagents. The next step involves esterification with (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methanol under acidic conditions to form the desired ester. The final step is the conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and large-scale esterification processes. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in its pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyclopropylmandelic acid (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of cyclopropyl alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Alpha-Cyclopropylmandelic acid (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester HCl has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of alpha-Cyclopropylmandelic acid (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester HCl involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mandelic Acid, α-isopropyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester

  • Molecular Formula: C₁₈H₂₅NO₃ (Molecular Weight: 303.40 g/mol) .
  • Key Differences: The α-isopropyl substituent replaces the cyclopropyl group in the target compound. CAS Registry: 93101-83-8 .
Property Target Compound (Cyclopropyl) α-Isopropyl Analog
Core Substituent Cyclopropyl Isopropyl
Molecular Weight ~300–310 g/mol (estimated) 303.40 g/mol
Ester Group Tetrahydro-pyridylmethyl Tetrahydro-pyridylmethyl
Potential Bioactivity Neuroactive (hypothesized) Undisclosed

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Structure : Features a phenyl group instead of a mandelic acid ester.
  • Biological Impact : MPTP is a neurotoxindopaminergic neuron degeneration, leading to Parkinsonism in humans and animal models .
  • Comparison: The tetrahydro-pyridyl group is common, but the mandelic acid ester in the target compound likely prevents conversion to the toxic metabolite MPP⁺ (unlike MPTP’s oxidation pathway).

Modafinil in MPTP Models

  • Relevance : Modafinil demonstrates neuroprotection against MPTP-induced dopamine depletion in marmosets, preserving 41% of striatal dopamine levels compared to 5% in controls .
  • Comparison: The target compound’s tetrahydro-pyridyl ester may interact with monoaminergic systems similarly to MPTP but without inducing toxicity due to structural modifications. Hypothesis: Alpha-cyclopropylmandelic acid derivatives could synergize with modafinil-like agents to enhance neuroprotection.

8-O-Acetylshanzhiside Methyl Ester

  • Structure : A cyclopenta[c]pyran derivative with multiple hydroxyl and ester groups.
  • Functional Comparison :
    • Both compounds feature methyl esters, but 8-O-acetylshanzhiside is used as a reference standard and synthetic precursor, highlighting the versatility of ester groups in drug design .
    • Metabolic Stability : Ester hydrolysis rates may differ significantly due to the tetrahydro-pyridyl group’s electron-withdrawing effects in the target compound.

Research Findings and Implications

  • Neurotoxicity vs. Neuroprotection :
    • MPTP’s phenyl-tetrahydro-pyridyl structure causes neurodegeneration, while modafinil’s protective effects in MPTP models suggest structural nuances dictate biological outcomes .
    • The target compound’s cyclopropylmandelic acid ester may mitigate neurotoxicity by hindering metabolic activation to reactive intermediates.
  • Pharmacological Potential: The ester linkage and cyclopropyl group could enhance blood-brain barrier penetration compared to α-isopropyl analogs . Further studies are needed to assess dopamine receptor affinity or monoamine oxidase (MAO) interactions.

Biological Activity

Alpha-Cyclopropylmandelic acid (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester HCl is a compound that combines the structural features of mandelic acid with a cyclopropyl group and a tetrahydropyridine moiety. This unique combination may lead to distinct biological activities not observed in other similar compounds. Understanding its biological activity is crucial for potential therapeutic applications.

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₃H₁₅ClN₂O₂
  • Molecular Weight : 270.72 g/mol

Antimicrobial Activity

Mandelic acid derivatives, including alpha-cyclopropylmandelic acid, have demonstrated significant antimicrobial properties. A study comparing the biological activity of mandelic acid and its alkali metal salts revealed that these compounds exhibit varying degrees of antibacterial activity against E. coli strains. The effectiveness was influenced by the type of salt-forming metal and the concentration used .

CompoundAntimicrobial ActivityNotes
Mandelic AcidModerateEffective against E. coli
Li SaltHighEnhanced activity in wastewater environments
Na SaltModerateVariable efficacy based on concentration

Cytotoxicity and Genotoxicity

Research indicates that mandelic acid and its derivatives can induce oxidative stress, leading to cytotoxic and genotoxic effects. The generation of reactive oxygen species (ROS) was identified as a primary mechanism of action. In studies involving wastewater environments, both raw and treated wastewaters altered the antimicrobial activity of mandelic acid and its salts significantly .

The unique structure of alpha-cyclopropylmandelic acid may influence its interaction with biological targets. The cyclopropyl group can enhance lipophilicity, potentially facilitating membrane penetration and interaction with cellular targets. Additionally, the tetrahydropyridine moiety may contribute to binding affinity with specific receptors or enzymes.

Case Studies

  • Study on E. coli Viability : In a controlled experiment, various concentrations of alpha-cyclopropylmandelic acid were tested against E. coli (ATCC 25922). Results showed a dose-dependent inhibition of bacterial growth, with notable effectiveness at higher concentrations (5 mg/ml) compared to lower concentrations (0.3125 mg/ml) .
  • Oxidative Stress Induction : Another study assessed the genotoxic effects of mandelic acid derivatives in microbial biosensors exposed to oxidative stress conditions. The findings indicated that mandelic acid salts significantly increased ROS production, correlating with enhanced cytotoxicity .

Applications in Drug Development

The structural characteristics of alpha-cyclopropylmandelic acid make it a candidate for drug development, particularly in creating prodrugs or self-immolative linkers for targeted drug delivery systems. Its ability to release active pharmaceutical ingredients upon enzymatic cleavage presents opportunities for developing therapies with enhanced specificity and reduced side effects .

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